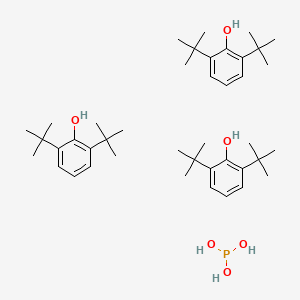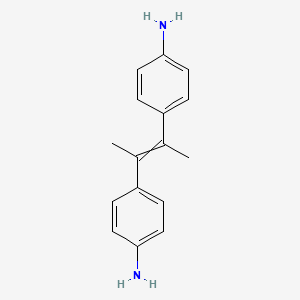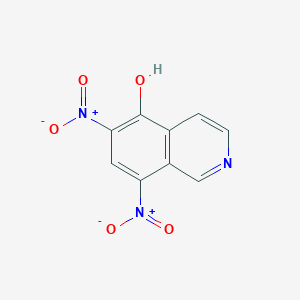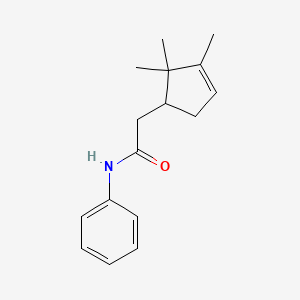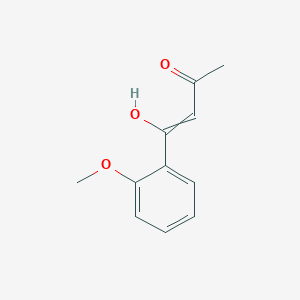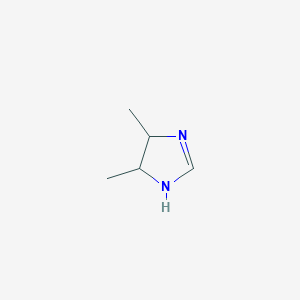
4,5-Dimethyl-4,5-dihydro-1h-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-Dimethyl-4,5-dihydro-1h-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups at the 4 and 5 positions, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethyl-4,5-dihydro-1h-imidazole can be achieved through various methods. One common approach involves the cyclization of amido-nitriles under mild reaction conditions. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of amidines and ketones, which can be performed under transition-metal-free conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions may vary depending on the desired application and the availability of starting materials.
Chemical Reactions Analysis
Types of Reactions: 4,5-Dimethyl-4,5-dihydro-1h-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the nitrogen atoms and the methyl groups, which can participate in different chemical processes.
Common Reagents and Conditions:
Oxidation: Oxidative rearrangement using dimethyldioxirane can provide spiro-fused imidazolones with good selectivity.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative rearrangement can yield spiro-fused imidazolones, while substitution reactions can introduce various functional groups at the nitrogen or carbon positions.
Scientific Research Applications
4,5-Dimethyl-4,5-dihydro-1h-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals, dyes, and functional materials.
Mechanism of Action
The mechanism of action of 4,5-Dimethyl-4,5-dihydro-1h-imidazole involves its interaction with various molecular targets and pathways. The nitrogen atoms in the imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the compound’s reactivity and biological activity . The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.
Comparison with Similar Compounds
4,5-Dimethyl-4,5-dihydro-1h-imidazole can be compared with other similar compounds, such as:
2-Benzyl-4,5-dihydro-1h-imidazole: Known for its vasodilatory properties.
2-Methyl-4,5-dihydro-1h-imidazole: Used in various chemical syntheses.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable subject of study and a useful building block for various scientific and industrial purposes.
Properties
CAS No. |
90304-14-6 |
|---|---|
Molecular Formula |
C5H10N2 |
Molecular Weight |
98.15 g/mol |
IUPAC Name |
4,5-dimethyl-4,5-dihydro-1H-imidazole |
InChI |
InChI=1S/C5H10N2/c1-4-5(2)7-3-6-4/h3-5H,1-2H3,(H,6,7) |
InChI Key |
YWKSINPSASCIMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N=CN1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(1H-Imidazol-1-yl)-1-oxopropan-2-yl]-3,5-dinitrobenzamide](/img/structure/B14359428.png)
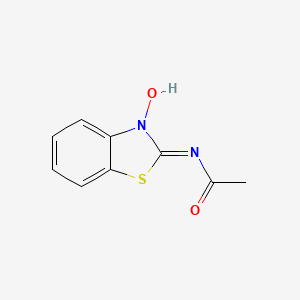

![2-[(Methanesulfonyl)(methyl)amino]benzene-1-sulfonamide](/img/structure/B14359443.png)
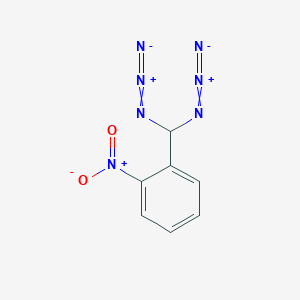

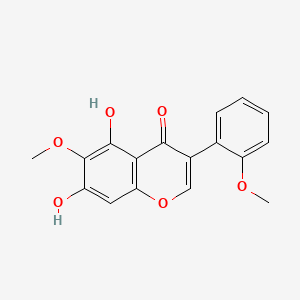
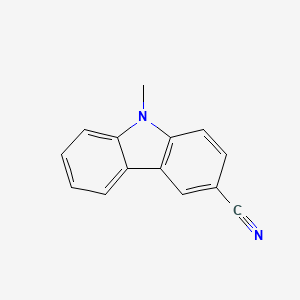
![Diethyl {4-[(phenoxycarbonyl)amino]phenyl}phosphonate](/img/structure/B14359481.png)
